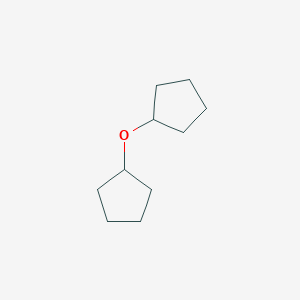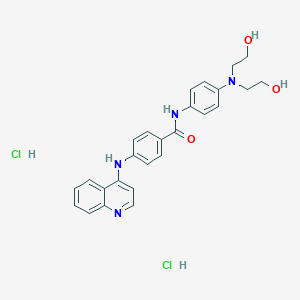![molecular formula C9H20O4 B160476 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- CAS No. 1638-16-0](/img/structure/B160476.png)
2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-
Overview
Description
“2-Propanol, 1,1’-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-” is also known as Tripropylene glycol . It has a molecular formula of C9H20O4 and a molecular weight of 192.2527 . It is used as an intermediate in the production of ethers, esters, and resins, as a nonvolatile solvent, and as a polyester humectant and a plasticizer .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H20O4/c1-7(10)4-12-6-9(3)13-5-8(2)11/h7-11H,4-6H2,1-3H3 . The chemical structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound is a colorless, slightly viscous liquid . It has a boiling point of 293.4±20.0 °C and a density of 1.033±0.06 g/cm3 .Scientific Research Applications
Mercury(II) Partitioning from Aqueous Solutions
A study by Holbrey et al. (2003) explored a room temperature ionic liquid containing a bis-imidazolium cation with an ethylene-glycol spacer, which dramatically increased the distribution ratio of mercury ions from aqueous solution to hydrophobic ionic liquid. This indicates its potential use in mercury ion partitioning and extraction from basic solutions (Holbrey et al., 2003).
Metabolism of Bisphenol A by Bacteria
Spivack et al. (1994) demonstrated that Bisphenol A (BPA) is metabolized by a Gram-negative aerobic bacterium via a pathway involving oxidative skeletal rearrangement. This study highlights the role of similar compounds in the metabolism and biodegradation of industrial chemicals like BPA (Spivack et al., 1994).
Synthesis and Crystal Structure
Wang et al. (2013) investigated the synthesis and crystal structure of an α,β-unsaturated ketone with a similar structure. Their research provides insights into the molecular arrangement and potential applications in materials science and chemistry (Wang et al., 2013).
Chemical Structures Significance in Dermatology
Zwanenburg (2000) emphasized the importance of understanding the idealized structure of chemicals like methacrylates and acrylates in dermatology. This study suggests the relevance of similar chemical structures in dermatological applications (Zwanenburg, 2000).
Novel Cross-Linkers for Methyl Methacrylate Gels
Hamid and Garshasb (2010) developed novel cross-linkers containing silanes and methacrylates, demonstrating their use in preparing methyl methacrylate gels. This research shows the application of similar compounds in material science, particularly in polymer chemistry (Hamid & Garshasb, 2010).
properties
IUPAC Name |
1-[2-(2-hydroxypropoxy)propoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-7(10)4-12-6-9(3)13-5-8(2)11/h7-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQCJROTXBYLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041448 | |
| Record name | 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
CAS RN |
1638-16-0 | |
| Record name | 1,1′-[(1-Methyl-1,2-ethanediyl)bis(oxy)]bis-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4,7-dioxadecane-2,9-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(propylenedioxy)dipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-4,7-DIOXADECANE-2,9-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVL4I7T75A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



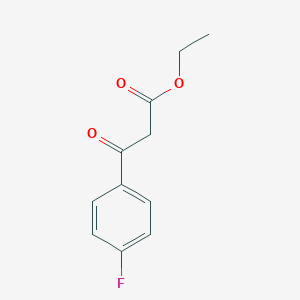
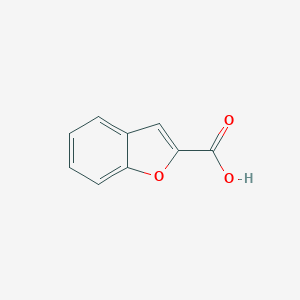

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
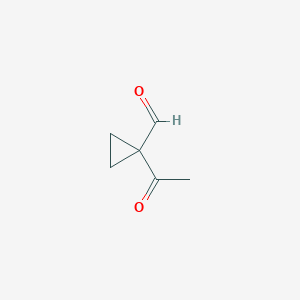
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
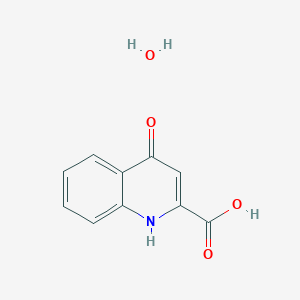
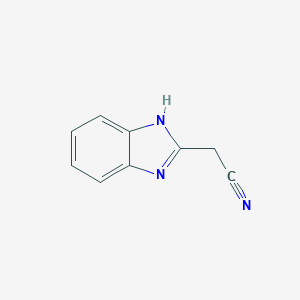
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)
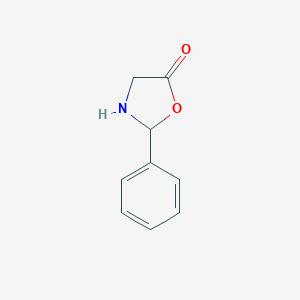
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)

